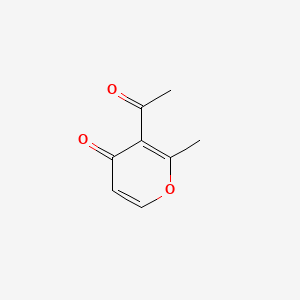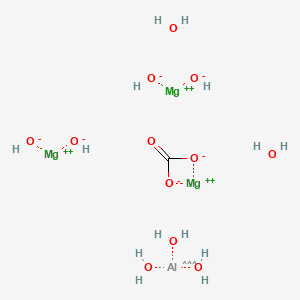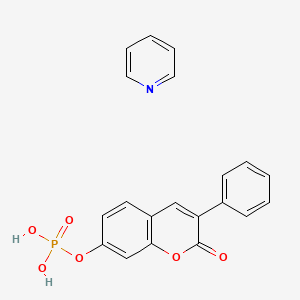![molecular formula C27H48O B13833499 (3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13833499.png)
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5a-Cholestan-3–ol-d7, also known as dihydrocholesterol, is a derivative of cholesterol. It is a saturated sterol, meaning it lacks double bonds in its structure, which distinguishes it from cholesterol. This compound is often used in scientific research due to its structural similarity to cholesterol and its stable nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5a-Cholestan-3–ol-d7 typically involves the hydrogenation of cholesterol. This process reduces the double bonds present in cholesterol, resulting in the formation of dihydrocholesterol. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of 5a-Cholestan-3–ol-d7 follows a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5a-Cholestan-3–ol-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholestanone.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Catalysts like palladium on carbon or platinum are used under hydrogen gas.
Substitution: Reagents such as tosyl chloride can be used to substitute the hydroxyl group with other functional groups.
Major Products Formed
Cholestanone: Formed through oxidation.
More saturated derivatives: Formed through further reduction.
Functionalized derivatives: Formed through substitution reactions.
Scientific Research Applications
5a-Cholestan-3–ol-d7 is widely used in scientific research due to its structural similarity to cholesterol. Some of its applications include:
Chemistry: Used as a standard in analytical techniques such as gas chromatography and mass spectrometry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential effects on cholesterol metabolism and related diseases.
Mechanism of Action
The mechanism of action of 5a-Cholestan-3–ol-d7 involves its interaction with cell membranes. Due to its structural similarity to cholesterol, it can integrate into cell membranes, affecting their fluidity and function. It is also involved in the regulation of cholesterol metabolism by acting as a substrate or inhibitor for various enzymes involved in cholesterol biosynthesis and degradation .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound with double bonds in its structure.
Cholestanone: An oxidized derivative of 5a-Cholestan-3–ol-d7.
Sitosterol: A plant sterol with a similar structure but different side chains.
Uniqueness
5a-Cholestan-3–ol-d7 is unique due to its saturated structure, which makes it more stable than cholesterol. This stability is advantageous in various research applications where a non-reactive sterol is required .
Properties
Molecular Formula |
C27H48O |
|---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3,18D |
InChI Key |
QYIXCDOBOSTCEI-CHJQWZHXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)







![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)


